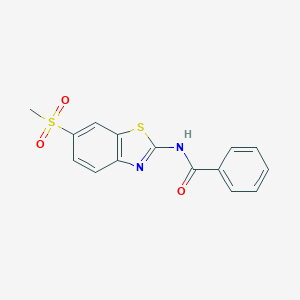
N-(6-メタンスルホニルベンゾチアゾール-2-イル)ベンズアミド
説明
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has been studied for its potential therapeutic properties, particularly in relation to Alzheimer’s disease . It is part of a series of benzothiazole–piperazine hybrids that were designed and synthesized as multifunctional ligands against Alzheimer’s disease .
Synthesis Analysis
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves the use of key intermediates and substituted piperazines . These components are refluxed in acetonitrile with a catalytic amount of NaHCO3 and NaI for a period of 8–14 hours .Molecular Structure Analysis
The molecular structure of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole compounds contain a fused benzene and thiazole moiety, which includes nitrogen and sulphur .Chemical Reactions Analysis
The chemical reactions involving N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are primarily related to its potential therapeutic properties . The compound has been found to inhibit acetylcholinesterase (AChE) and Aβ1-42 aggregation .科学的研究の応用
N-(6-メタンスルホニルベンゾチアゾール-2-イル)ベンズアミドの科学研究における用途に関する情報を見つけました。アルツハイマー病 (AD) 研究における役割に焦点を当てた詳細な分析を以下に示します。
アルツハイマー病研究
この化合物は、AD の多機能薬候補としての可能性について研究されてきました。この化合物を含む、新規なベンゾチアゾール-ピペラジンハイブリッドシリーズが設計および合成されました。 これらの化合物は、AD の病因において重要な役割を果たすアセチルコリンエステラーゼ (AChE) の阻害と Aβ 1-42 の凝集を中程度から強力に阻害することが示されています。 .
作用機序
Target of Action
The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
The inhibition of AChE by N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
The action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .
将来の方向性
The future directions for research on N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are promising. The compound has shown significant potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . Therefore, it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future .
生化学分析
Biochemical Properties
This compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to exert protective effects on cells, particularly neurons . It has been found to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients . This compound also appears to protect cells from oxidative stress-induced toxicity .
Molecular Mechanism
The molecular mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves binding to AChE and inhibiting its activity . This leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . Additionally, this compound has been found to interact with beta-amyloid, inhibiting its aggregation and potentially mitigating the formation of plaques in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has demonstrated sustained effects over time . It has shown to maintain its inhibitory activity against AChE and its protective effects against beta-amyloid aggregation .
Dosage Effects in Animal Models
In animal models, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to improve cognition and spatial memory . The effects of this compound appear to be dose-dependent, with higher doses leading to greater improvements .
Metabolic Pathways
Given its interactions with AChE and beta-amyloid, it is likely involved in pathways related to neurotransmission and protein aggregation .
Transport and Distribution
The transport and distribution of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide within cells and tissues have not been fully elucidated. Its ability to interact with various biomolecules suggests that it may be transported to different cellular locations where these targets are present .
Subcellular Localization
Given its interactions with AChE, it is likely to be present in locations where this enzyme is found, such as the synaptic cleft .
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAVTCWWRLPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326441 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307327-02-2 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


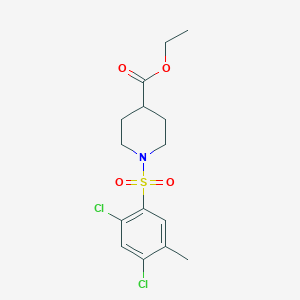
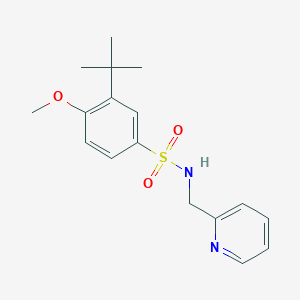
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344833.png)
amine](/img/structure/B344835.png)

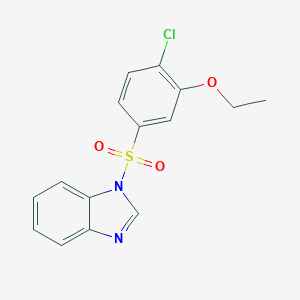
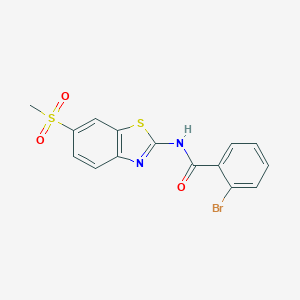
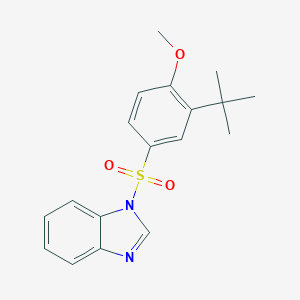

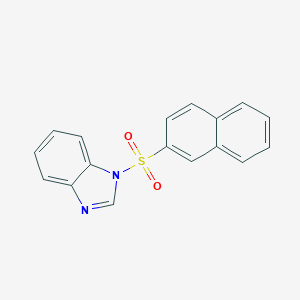
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
